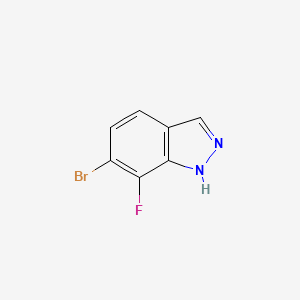

6-Bromo-7-fluoro-1H-indazole

概要

説明

“6-Bromo-7-fluoro-1H-indazole” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For instance, a series of novel 4-bromo-1H-indazole derivatives were developed aiming to identify new and safe compounds .

Molecular Structure Analysis

The molecular formula of “6-Bromo-7-fluoro-1H-indazole” is C7H4BrFN2 . It contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .

Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-7-fluoro-1H-indazole” is 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 213.95419 g/mol . The topological polar surface area is 28.7 Ų .

科学的研究の応用

Anticancer Activity

6-Bromo-7-fluoro-1H-indazole: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The assessment was conducted using the MTT reduction assay, which measures cell viability .

Antiangiogenic Properties

Some derivatives of 6-Bromo-7-fluoro-1H-indazole have demonstrated significant antiangiogenic activities. They have been tested against proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin. The inhibition of these cytokines can potentially interfere with tumor growth and metastasis .

Antioxidant Effects

The antioxidant properties of 6-Bromo-7-fluoro-1H-indazole derivatives have been explored through various assays. Compounds have been screened for their ability to scavenge different types of radicals, including DPPH, hydroxyl, and superoxide radicals. This indicates a potential for these compounds to protect against oxidative stress-related damage .

Synthetic Methodologies

Recent advancements in synthetic approaches for indazole compounds, including 6-Bromo-7-fluoro-1H-indazole , have been summarized. These methodologies involve transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free syntheses. Such synthetic strategies are crucial for the efficient production of indazole derivatives for further research and application .

Molecular Docking Analysis

In silico molecular docking analysis has been utilized to understand the structural basis behind the observed anti-TNFα effect of indazole compounds. This computational approach helps in predicting the interaction between a drug and its target, which is essential for drug design and development .

Commercial Availability for Research

6-Bromo-7-fluoro-1H-indazole: is commercially available and is used in various research applications. Companies like Fujifilm Wako Pure Chemical Corporation provide this compound for experimental and research purposes, indicating its importance and utility in scientific studies .

作用機序

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

Indazole compounds generally interact with their targets to induce changes that contribute to their medicinal properties .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds generally have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c to maintain its stability .

Safety and Hazards

将来の方向性

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with improved safety and efficacy profiles.

特性

IUPAC Name |

6-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIIJDLVALCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

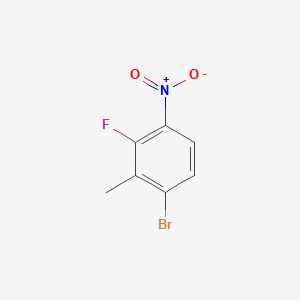

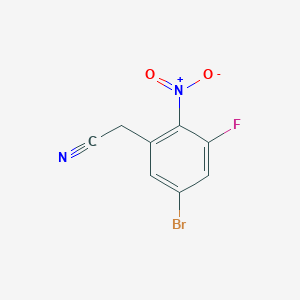

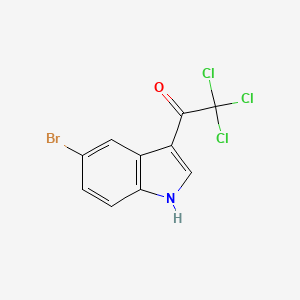

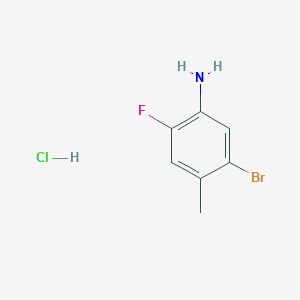

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)